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Compound of Interest

Compound Name: 2-Ethyl-2-imidazoline

Cat. No.: B1361361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 2-Ethyl-2-imidazoline, a key

heterocyclic compound. The document covers its chemical and physical properties, detailed

synthesis protocols, and its relevance in pharmacology, particularly concerning its interaction

with imidazoline and adrenergic receptor systems. This paper aims to serve as a foundational

resource for professionals in chemical synthesis and drug development.

Chemical and Physical Properties
2-Ethyl-2-imidazoline is a cyclic amidine with a simple alkyl substitution. Its physical and

chemical characteristics are fundamental to its application as a synthetic intermediate and its

potential biological activity. These properties are summarized in the table below.
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Property Value Reference

CAS Number 930-52-9 [1]

Molecular Formula C₅H₁₀N₂ [1]

Molecular Weight 98.15 g/mol [1]

Appearance
White to light yellow crystalline

powder
Chem-Impex

Melting Point 42 - 46 °C Chem-Impex

Boiling Point 120 °C at 20 mmHg Chem-Impex

Solubility
Highly soluble in polar solvents

(water, alcohol)
[2]

Synthesis of 2-Ethyl-2-imidazoline
The synthesis of 2-substituted-2-imidazolines is well-established, with the most common and

efficient method being the condensation of a 1,2-diamine with a nitrile or ester.[3] This process,

often referred to as a cyclic Pinner reaction, typically requires acid catalysis and elevated

temperatures.[3]

A generalized workflow for the synthesis of 2-alkyl-2-imidazolines from nitriles is depicted

below. This reaction proceeds via the cyclization of an N-(2-aminoethyl)amidine intermediate,

which is formed in situ.
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General Synthesis Workflow for 2-Alkyl-2-Imidazolines

Reactants:
- Alkanenitrile (R-CN)

- Ethylenediamine

Reaction Mixture

Catalyst:
- Acid (e.g., HCl)
- Sulfur (optional)

Conditions:
- Heat (Reflux)

Aqueous Workup
& Extraction

Cooling

Purification:
- Distillation or

- Recrystallization

Final Product:
2-Alkyl-2-imidazoline

Click to download full resolution via product page

A generalized workflow for the synthesis of 2-alkyl-2-imidazolines.

While a specific, peer-reviewed protocol for 2-ethyl-2-imidazoline was not found in the

literature search, a general and widely cited procedure for the synthesis of 2-alkyl-2-

imidazolines from nitriles and ethylenediamine can be adapted.[4]

Materials:
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Propanenitrile (CH₃CH₂CN)

Ethylenediamine (NH₂CH₂CH₂NH₂)

Elemental Sulfur (S) or a suitable acid catalyst

Chloroform (for extraction)

Anhydrous Sodium Sulfate (for drying)

Cyclohexane (for recrystallization)

Procedure:

A mixture of propanenitrile (1 equivalent), ethylenediamine (4 equivalents), and a catalytic

amount of sulfur (0.25 equivalents) is prepared in a round-bottom flask equipped with a

reflux condenser.

The reaction mixture is heated to reflux (approximately 120 °C) in an oil bath. The progress

of the reaction is monitored by Thin-Layer Chromatography (TLC).

Upon completion, the mixture is allowed to cool to room temperature.

Cold water is added to the flask, and the product is extracted with chloroform.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure.

The crude product is purified by recrystallization from cyclohexane to yield pure 2-ethyl-2-
imidazoline.

Note: Yields for similar reactions using this sulfur-catalyzed, solvent-free method are reported

to be in the range of 96-99%.[4]

Pharmacology of the Imidazoline Scaffold
While specific pharmacological data for 2-ethyl-2-imidazoline is scarce in publicly available

literature, the broader class of 2-substituted imidazolines has been extensively studied. These
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compounds are known to interact with imidazoline receptors (IR) and α-adrenergic receptors

(α-AR), making them relevant to drug development.[5]

Imidazoline ligands primarily target two main receptor families:

Imidazoline Receptors (IR): These are non-adrenergic sites classified into at least three

subtypes.

I₁-imidazoline receptor: Implicated in the central regulation of blood pressure.[6] Its

signaling is not coupled to traditional G-protein pathways but involves phospholipid

hydrolysis.[7]

I₂-imidazoline receptor: Widely distributed and its function is still under investigation, but it

is linked to pain, neuroprotection, and psychiatric conditions.[8] It is proposed to be an

allosteric site on monoamine oxidase.

I₃-imidazoline receptor: Primarily involved in regulating insulin secretion from pancreatic β-

cells.

α-Adrenergic Receptors (α-AR): These are classic G-protein coupled receptors (GPCRs) that

mediate the effects of catecholamines like norepinephrine and epinephrine.[9][10]

Imidazoline compounds often show significant affinity, particularly for the α₂-AR subtype,

which also plays a role in blood pressure regulation.[11]

The interplay between these receptor systems is a key area of research, as the relative affinity

of a ligand for I₁ versus α₂ receptors can determine its therapeutic efficacy and side-effect

profile.[11]
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Imidazoline Ligand Receptor Targets

Imidazoline Receptors Adrenergic Receptors

2-Imidazoline
Scaffold

I1 Receptor I2 Receptor α2-AR

Blood Pressure
Regulation

Neuromodulation,
Pain, Neuroprotection

I3 Receptor α1-AR

Blood Pressure
Regulation (Central)
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α1-AR Signaling I1-Receptor Signaling

α1-AR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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